An In-depth Technical Guide to 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride
An In-depth Technical Guide to 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride, with the CAS number 118943-25-2, is a bifunctional organic compound of significant interest in the fields of medicinal chemistry and organic synthesis.[1] Its structure, incorporating a reactive sulfonyl chloride moiety and a methoxy-substituted phenoxy group, positions it as a valuable building block or "scaffold" for the synthesis of diverse molecular architectures.[2] This guide provides a comprehensive overview of its chemical properties, a plausible synthesis pathway, its reactivity, and its applications, particularly in the construction of sulfonamide libraries for drug discovery.
Physicochemical and Safety Profile
A summary of the key properties and safety information for 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride is presented below.
| Property | Value | Source(s) |
| CAS Number | 118943-25-2 | |
| Molecular Formula | C₁₀H₁₃ClO₄S | [2] |
| Molecular Weight | 264.73 g/mol | [2] |
| Melting Point | 45-46.7 °C | |
| Appearance | Solid | |
| Synonyms | 3-(4-methoxyphenoxy)propane-1-sulfonyl Chloride, 1-Propanesulfonylchloride,3-(4-methoxyphenoxy)- | |
| GHS Pictogram | ||
| Signal Word | Danger | |
| Hazard Statement | H314: Causes severe skin burns and eye damage |
Synthesis of 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride
Step 1: Synthesis of 3-(4-Methoxyphenoxy)-1-propanethiol
The first step involves the formation of the ether bond between 4-methoxyphenol and a suitable three-carbon building block, such as 3-chloro-1-propanethiol.
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Reaction: 4-methoxyphenol + 3-chloro-1-propanethiol → 3-(4-Methoxyphenoxy)-1-propanethiol
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Causality: The Williamson ether synthesis is a reliable method for forming aryl ethers. The phenoxide, generated in situ by a base like sodium hydroxide, acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the chloride.
Step 2: Oxidative Chlorination to the Sulfonyl Chloride
The resulting thiol can then be converted to the desired sulfonyl chloride through an oxidative chlorination reaction.
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Reaction: 3-(4-Methoxyphenoxy)-1-propanethiol + Cl₂, H₂O → 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride
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Causality: The thiol is oxidized by chlorine in an aqueous medium. This is a standard and effective method for the preparation of sulfonyl chlorides from thiols.
Below is a diagram illustrating this proposed synthetic workflow.
Caption: Proposed two-step synthesis of the target compound.
Reactivity and Applications in Medicinal Chemistry
The reactivity of 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride is dominated by the electrophilic nature of the sulfonyl chloride group. This functional group readily reacts with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages.
Sulfonamide Synthesis: A Gateway to Chemical Diversity
The formation of sulfonamides is a cornerstone of medicinal chemistry, as the sulfonamide functional group is present in a large number of approved drugs. The reaction of 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride with an amine library allows for the rapid generation of a diverse set of molecules for biological screening.
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General Reaction: 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride + R-NH₂ → N-substituted-3-(4-methoxyphenoxy)-1-propanesulfonamide
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Causality: The lone pair of the amine nitrogen acts as a nucleophile, attacking the electron-deficient sulfur atom of the sulfonyl chloride. This is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to quench the HCl byproduct.
The diagram below illustrates the general reaction for sulfonamide formation.
Caption: General workflow for sulfonamide synthesis.
Experimental Protocol: Representative Sulfonamide Synthesis
The following is a representative, self-validating protocol for the synthesis of a sulfonamide using 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride and a generic primary amine.
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Materials:
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3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride (1.0 eq)
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Primary amine (1.1 eq)
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Triethylamine (1.5 eq)
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Dichloromethane (anhydrous)
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1M HCl (aqueous)
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Saturated NaCl solution (brine)
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Anhydrous magnesium sulfate
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Procedure:
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Dissolve 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride and the primary amine in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
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Cool the mixture to 0 °C in an ice bath.
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Slowly add triethylamine dropwise to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl, water, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
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Spectroscopic Characterization
Experimental spectroscopic data (NMR, IR, etc.) for 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride are not widely available in public databases. Researchers who synthesize or acquire this compound should perform their own analytical characterization to confirm its identity and purity. Predicted mass spectrometry data for various adducts can be found on databases such as PubChem.[3]
Conclusion
3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride is a valuable and versatile reagent for drug discovery and organic synthesis. Its ability to readily form sulfonamides makes it an ideal scaffold for the creation of compound libraries for high-throughput screening. While detailed synthetic and analytical data in the public domain is limited, its synthesis and reactivity can be reliably predicted from fundamental principles of organic chemistry, enabling its effective use in the laboratory.
References
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PubChem. (n.d.). 3-(4-methoxyphenoxy)propane-1-sulfonyl chloride. Retrieved from [Link]
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PubChemLite. (n.d.). 3-(4-methoxyphenoxy)propane-1-sulfonyl chloride (C10H13ClO4S). Retrieved from [Link]
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Amerigo Scientific. (n.d.). 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride. Retrieved from [Link]
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Organic Syntheses. (n.d.). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Retrieved from [Link]
